molecular formula C20H22N2O6S B2863273 Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate CAS No. 1008039-66-4

Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate

Cat. No.: B2863273
CAS No.: 1008039-66-4
M. Wt: 418.46
InChI Key: UHDPCTXQXPNTOC-UHFFFAOYSA-N
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Description

Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate is a synthetic organic compound featuring a methyl benzoate core modified with a proline-derived sulfonamide group. Its structure includes:

  • Methyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
  • 4-Methoxyphenylsulfonyl moiety: A sulfonamide group with a methoxy substituent, which may modulate electronic properties and bioavailability.

Properties

IUPAC Name

methyl 4-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-27-16-9-11-17(12-10-16)29(25,26)22-13-3-4-18(22)19(23)21-15-7-5-14(6-8-15)20(24)28-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDPCTXQXPNTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate typically involves multiple steps, starting with the preparation of the core proline derivative. The sulfonyl group is introduced using 4-methoxyphenylsulfonyl chloride, followed by the coupling with the amino group of benzoic acid. The final step involves esterification to produce the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often employing continuous flow reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with rigorous purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural complexity allows for the exploration of molecular interactions within biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemical products. Its unique properties may contribute to the development of new technologies and applications.

Mechanism of Action

The mechanism by which Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl Benzoate Derivatives in Agrochemicals

Several methyl benzoate derivatives are widely used as herbicides and pesticides. Key examples include:

Compound Name Molecular Formula Key Substituents Application Reference
Tribenuron methyl ester C₁₅H₁₇N₅O₆S Sulfonylurea, pyrimidinyl Herbicide
Diclofop-methyl C₁₆H₁₄Cl₂O₄ 2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoate Herbicide
Target Compound C₂₀H₂₂N₂O₆S 4-Methoxyphenylsulfonyl, prolyl amino Hypothetical protease inhibition

Key Differences :

  • Functional Groups: The target compound’s sulfonamide-proline hybrid contrasts with the sulfonylurea (Tribenuron) or phenoxypropanoate (Diclofop) groups in agrochemicals. This structural divergence suggests distinct biological targets.
  • Applications : Agrochemical analogs rely on electron-deficient aromatic systems for plant enzyme inhibition, whereas the target compound’s proline and sulfonamide groups may favor interactions with mammalian proteases .

Triazine-Containing Methyl Benzoate (Compound 5l)

A structurally complex analog, Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l), shares the methyl benzoate core and methoxyphenyl ether group with the target compound but diverges significantly:

Property Target Compound Compound 5l
Molecular Formula C₂₀H₂₂N₂O₆S C₂₅H₁₉BrN₄O₆
Key Features Proline-sulfonamide Triazine, bromo, formyl
Synthetic Route Likely peptide coupling Stepwise triazine functionalization

Functional Implications :

  • Bromo and Formyl Groups : Introduce sites for further derivatization, unlike the target compound’s stabilized sulfonamide-proline motif .

Sulfonamide-Containing Pharmaceuticals

Key contrasts include:

  • Backbone Complexity : The target compound’s proline and benzoate groups increase steric bulk compared to simpler aryl sulfonamides.
  • Bioactivity : Sulfonamides typically target bacterial dihydropteroate synthase, whereas the proline moiety in the target compound may redirect activity toward eukaryotic enzymes (e.g., angiotensin-converting enzyme inhibitors) .

Research Findings and Data Trends

  • Synthetic Accessibility: The target compound’s synthesis likely involves peptide coupling between methyl 4-aminobenzoate and 4-methoxyphenylsulfonyl-proline, contrasting with the triazine-based stepwise assembly of Compound 5l .

Biological Activity

Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Classification

This compound belongs to the class of sulfonamide derivatives. Its unique structure includes a benzoate moiety, a prolyl group, and a methoxyphenylsulfonyl group, which contribute to its chemical reactivity and biological activity.

Research indicates that this compound exhibits notable anti-inflammatory and antimicrobial properties. The proposed mechanisms of action involve interactions with biological macromolecules such as enzymes or receptors, leading to modulation of their activity. This interaction may inhibit enzyme functions or alter signal transduction pathways, contributing to its therapeutic effects.

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit inflammatory pathways, potentially through the suppression of pro-inflammatory cytokines and enzymes involved in inflammation .

2. Antimicrobial Activity

The compound has demonstrated significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. It shows moderate to strong efficacy in inhibiting bacterial growth, which is crucial for therapeutic applications in treating infections .

3. Enzyme Inhibition

In vitro studies have investigated the inhibitory effects of this compound on glutathione reductase (GR) and glutathione S-transferase (GST), which are vital for antioxidant defense and detoxification in cells. The compound was found to exhibit competitive inhibition with varying Ki values depending on the derivative tested .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in structural features and biological activities:

Compound NameStructural FeatureUnique Aspects
Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoateEthoxy group instead of methoxyVaries in solubility and biological activity due to ethoxy substitution
Methyl 4-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)benzoateChlorophenyl group instead of methoxyphenylExhibits different reactivity patterns due to chlorine's electronegativity
Methyl 4-(N-(4-methylphenyl)sulfonyl)aminobenzoateMethyl group on phenyl ringAlters steric hindrance and electronic properties compared to methoxy

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various applications:

  • Anticancer Research : The compound has shown promise as a selective inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. Its high binding affinity (Kd = 0.12 nM) suggests potential for development as an anticancer agent .
  • Neuroprotective Effects : Investigations into the neuroprotective properties indicate that it may protect neuronal cells from oxidative stress, thereby offering potential benefits in neurodegenerative diseases .

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